molecular formula C12H18N2 B13061450 (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine

(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine

Cat. No.: B13061450
M. Wt: 190.28 g/mol
InChI Key: QLFBYBVHBWHMAN-NEPJUHHUSA-N
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Description

(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine is a chiral amine compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups are introduced through alkylation reactions using reagents such as methyl iodide and phenyl magnesium bromide.

    Chiral Resolution: The chiral centers at positions 3 and 5 are resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidines.

Scientific Research Applications

(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies involving neurotransmitter receptors and their modulation.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmission and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine: can be compared with other piperidine derivatives such as:

Uniqueness

The unique feature of this compound lies in its chiral centers, which confer specific stereochemical properties that can influence its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(3S,5S)-1-methyl-5-phenylpiperidin-3-amine

InChI

InChI=1S/C12H18N2/c1-14-8-11(7-12(13)9-14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12+/m1/s1

InChI Key

QLFBYBVHBWHMAN-NEPJUHHUSA-N

Isomeric SMILES

CN1C[C@@H](C[C@@H](C1)N)C2=CC=CC=C2

Canonical SMILES

CN1CC(CC(C1)N)C2=CC=CC=C2

Origin of Product

United States

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